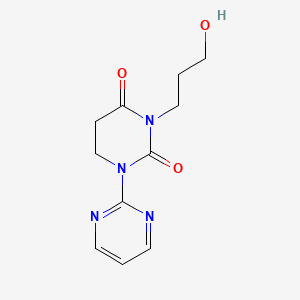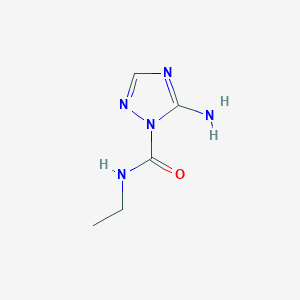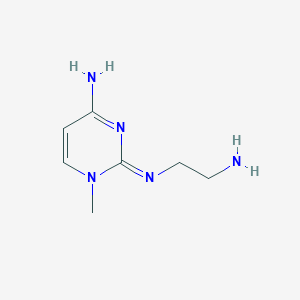
N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine is a heterocyclic compound that features a dihydropyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. This reaction is often catalyzed by acids or other catalysts under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents like ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrimidine derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine exerts its effects involves interaction with specific molecular targets. For its antimicrobial activity, it is believed to inhibit the synthesis of essential biomolecules in pathogens. The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .
Comparison with Similar Compounds
Similar Compounds
N1-(quinolin-4-yl)ethane-1,2-diamine: This compound also exhibits antimicrobial and anti-inflammatory properties but has a different core structure.
Dihydropyrimidinones: These compounds share a similar dihydropyrimidine core and are used in various medicinal applications.
Uniqueness
N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C7H13N5 |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(2-aminoethylimino)-1-methylpyrimidin-4-amine |
InChI |
InChI=1S/C7H13N5/c1-12-5-2-6(9)11-7(12)10-4-3-8/h2,5H,3-4,8H2,1H3,(H2,9,10,11) |
InChI Key |
LSEZUZWXRJIIJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=NC1=NCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-N,2-dimethyl-N'-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide](/img/structure/B13114456.png)
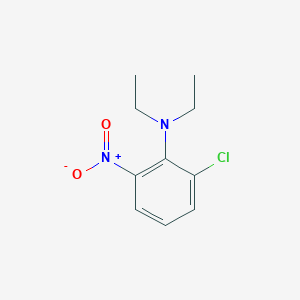
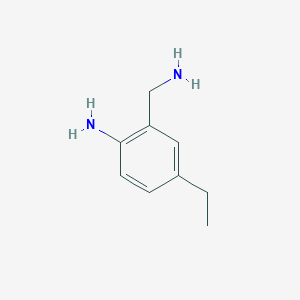
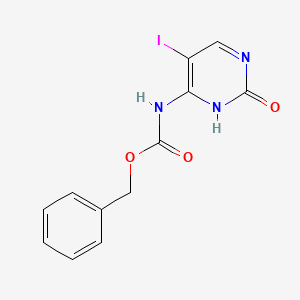
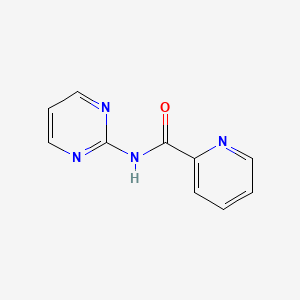
![2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one](/img/structure/B13114482.png)


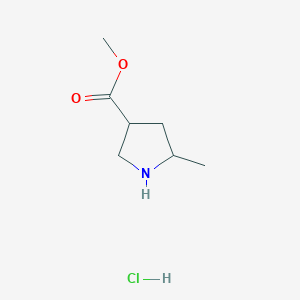
![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoic acid](/img/structure/B13114517.png)
![methyl 2-[(3R)-pyrrolidin-3-yl]acetate](/img/structure/B13114518.png)

